Methyl 2-(4-amino-2-fluorophenyl)acetate
Description
Introduction to Methyl 2-(4-Amino-2-Fluorophenyl)Acetate
Chemical Nomenclature and Systematic Identification
IUPAC Name and Structural Representation
The International Union of Pure and Applied Chemistry systematic name for this compound is this compound. This nomenclature reflects the compound's structural organization, wherein the core benzene ring bears an amino substituent at the para position (carbon 4) and a fluorine atom at the ortho position (carbon 2) relative to the acetate side chain. The molecular structure can be represented through multiple chemical notation systems, with the Simplified Molecular Input Line Entry System notation recorded as COC(=O)Cc1ccc(N)cc1F. The International Chemical Identifier representation provides additional structural specificity: InChI=1S/C9H10FNO2/c1-13-9(12)4-6-2-3-7(11)5-8(6)10/h2-3,5H,4,11H2,1H3.
The three-dimensional molecular architecture exhibits a planar aromatic system with the acetate ester group extending from the benzene ring at a characteristic angle determined by the sp3 hybridization of the methylene carbon. The amino group adopts a pyramidal geometry, while the fluorine atom maintains its typical covalent radius of 1.47 Angstroms from the aromatic carbon. The InChI Key JEMATMNWIDLWGH-UHFFFAOYSA-N serves as a unique identifier for database searches and chemical registry systems.
CAS Registry Numbers and Synonyms
The Chemical Abstracts Service has assigned the registry number 192650-54-7 to this compound, providing a definitive identifier for commercial and research applications. This CAS number facilitates unambiguous identification across global chemical databases and regulatory systems. The compound appears in chemical literature under several alternative nomenclatures, reflecting different systematic naming conventions and commercial designations.
Notable synonyms include benzeneacetic acid, 4-amino-2-fluoro-, methyl ester, which emphasizes the carboxylic acid derivative nature of the parent structure. Commercial suppliers frequently employ the designation methyl 4-amino-2-fluorophenylacetate, which provides a more condensed naming format suitable for catalog listings. The Material Safety Data Sheet identifier MFCD20727501 represents the MDL number assigned by chemical database systems for tracking and regulatory purposes.
European Community regulatory systems have assigned the identification number 967-494-6 for classification and labeling purposes. These multiple identification systems ensure comprehensive tracking across international chemical commerce and research networks.
Molecular Formula and Weight Analysis
The molecular formula C9H10FNO2 encapsulates the elemental composition comprising nine carbon atoms, ten hydrogen atoms, one fluorine atom, one nitrogen atom, and two oxygen atoms. This formula yields a precise molecular weight of 183.18 grams per mole, calculated from the atomic masses of constituent elements. The molecular composition analysis reveals a carbon content of 59.01%, hydrogen content of 5.50%, fluorine content of 10.37%, nitrogen content of 7.65%, and oxygen content of 17.47%.
The following table summarizes the key molecular identifiers and properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C9H10FNO2 | |
| Molecular Weight | 183.18 g/mol | |
| CAS Registry Number | 192650-54-7 | |
| MDL Number | MFCD20727501 | |
| InChI Key | JEMATMNWIDLWGH-UHFFFAOYSA-N |
The molecular architecture demonstrates a degree of unsaturation equal to five, accounting for the aromatic benzene ring and the carbonyl group of the ester functionality. This unsaturation index correlates with the compound's chemical reactivity patterns and spectroscopic characteristics observed in analytical determinations.
Historical Context and Discovery Timeline
The development of this compound emerged from the broader evolution of organofluorine chemistry in pharmaceutical applications during the late twentieth and early twenty-first centuries. The compound's synthesis methodology builds upon established protocols for aromatic fluorination and ester formation developed in preceding decades. The PubChem database indicates that structural information for this compound was first created on December 4, 2011, with the most recent modifications recorded on May 24, 2025.
Research into fluorinated aromatic amino compounds gained momentum as medicinal chemists recognized the unique properties imparted by fluorine substitution on biological activity and metabolic stability. The specific substitution pattern present in this compound reflects strategic design considerations aimed at optimizing both synthetic accessibility and pharmacological properties. The compound's development timeline correlates with increased interest in fluorinated building blocks for pharmaceutical synthesis, particularly in the context of developing next-generation therapeutic agents.
Documentation in chemical databases suggests that systematic investigation of this compound's properties and applications has intensified in recent years, reflecting its growing importance as a synthetic intermediate. The temporal pattern of database entries and research publications indicates sustained scientific interest in optimizing synthetic routes and exploring new applications for this fluorinated aromatic compound.
Significance in Organic and Medicinal Chemistry
This compound occupies a strategically important position in contemporary organic synthesis as a versatile building block for complex molecule construction. The compound's significance stems from its unique combination of functional groups that enable diverse chemical transformations while maintaining synthetic accessibility. The presence of both electron-donating amino and electron-withdrawing fluorine substituents creates a distinctive electronic environment that influences reactivity patterns and selectivity in subsequent synthetic steps.
In medicinal chemistry applications, this compound serves as a crucial intermediate in the synthesis of bioactive molecules targeting various therapeutic areas. Research documentation indicates its utility in constructing pharmaceutical frameworks where the specific substitution pattern contributes to desired biological activity profiles. The fluorine atom enhances metabolic stability and modulates physicochemical properties such as lipophilicity and protein binding characteristics.
The compound's synthetic utility extends to its role in developing advanced pharmaceutical intermediates, where its structural features enable selective functionalization reactions. The amino group provides a reactive site for acylation, alkylation, and coupling reactions, while the ester functionality offers opportunities for hydrolysis, reduction, and transamidation transformations. The fluorine substituent contributes to conformational control and electronic tuning of the aromatic system.
Contemporary research has demonstrated the compound's value in constructing complex molecular architectures through established synthetic methodologies. The literature reports successful utilization of this compound in palladium-catalyzed coupling reactions, nucleophilic substitution processes, and heterocycle formation sequences. These applications highlight the compound's versatility as a synthetic platform for accessing diverse chemical space relevant to drug discovery and development programs.
The following table summarizes key applications and transformations:
| Application Category | Transformation Type | Research Context |
|---|---|---|
| Pharmaceutical Synthesis | Intermediate Formation | Drug Development Programs |
| Organic Methodology | Coupling Reactions | Palladium-Catalyzed Processes |
| Heterocycle Construction | Ring Formation | Complex Scaffold Assembly |
| Functionalization Chemistry | Selective Modification | Advanced Intermediate Synthesis |
The strategic importance of this compound continues to expand as researchers identify new synthetic applications and optimize existing methodologies for its utilization in complex molecule synthesis.
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-(4-amino-2-fluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-13-9(12)4-6-2-3-7(11)5-8(6)10/h2-3,5H,4,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMATMNWIDLWGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(4-amino-2-fluorophenyl)acetate can be synthesized through several synthetic routes. One common method involves the esterification of 4-amino-2-fluorophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-amino-2-fluorophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylacetates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-amino-2-fluorophenyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-(4-amino-2-fluorophenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, Methyl 2-(4-amino-2-fluorophenyl)acetate is compared to analogues with variations in substituents, ester groups, or ring modifications. Below is a detailed analysis:
Structural Analogues with Halogen and Functional Group Variations
Key Observations:
- Halogen Effects: Replacing the amino group (-NH₂) with chlorine (-Cl) increases molecular weight and lipophilicity, which may influence bioavailability .
- Ester Group Impact: Ethyl esters (e.g., Ethyl 2-(4-amino-2-fluorophenyl)acetate) generally exhibit slower hydrolysis rates compared to methyl esters, affecting drug metabolism .
- Salt Forms : Hydrochloride derivatives enhance water solubility, critical for drug formulation .
Analogues with Additional Ring Modifications
Key Observations:
- Electron-Withdrawing Groups: Nitro (-NO₂) substituents (e.g., in Methyl 2-((4-fluoro-2-nitrobenzyl)amino)acetate) can enhance reactivity in electrophilic substitution reactions .
- Steric Effects : Dimethoxy groups (e.g., in Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate) may hinder rotational freedom, impacting binding affinity in drug-receptor interactions .
Pharmacologically Relevant Derivatives
Key Observations:
- Chiral Centers: Enantiomerically pure derivatives (e.g., (S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride) are vital for asymmetric synthesis in drug development .
- Metabolic Stability : Strong electron-withdrawing groups like -SCF₃ reduce susceptibility to enzymatic degradation .
Biological Activity
Methyl 2-(4-amino-2-fluorophenyl)acetate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.
- Molecular Formula : C₉H₁₀FNO₂
- CAS Number : 875702-44-6
- Structure : The compound features an amino group and a fluorine atom attached to a phenyl ring, which contributes to its biological properties.
The biological activity of this compound is attributed to its structural components:
- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological molecules, enhancing its interaction with enzymes and receptors.
- Lipophilicity : The presence of the fluorine atom increases the lipophilicity of the compound, facilitating its ability to cross cell membranes.
- Modulation of Enzymatic Activity : It may influence specific biochemical pathways by interacting with enzyme active sites or receptor binding sites, potentially leading to therapeutic effects .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In studies comparing various derivatives, compounds with similar structures demonstrated:
- Zone of Inhibition : Values ranging from 10 to 29 mm against pathogens such as Candida albicans and various Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Ranging from 6 to 25 µg/mL, indicating potent antimicrobial effects compared to standard drugs like 5-fluorouracil .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Notable findings include:
- Cytotoxicity : this compound showed IC₅₀ values indicating significant cytotoxic effects against human leukemia cells (CEM), with values reported as low as 0.13 µM in some derivatives .
- Mechanism : The compound's ability to bind DNA and inhibit cellular proliferation has been suggested as a potential mechanism for its anticancer effects .
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial properties against various bacterial strains.
- Methodology : Disc diffusion method was employed.
- Results : Compounds similar to this compound exhibited varying degrees of inhibition, with some derivatives showing enhanced activity due to modifications in their chemical structure.
-
Anticancer Research :
- Objective : Assess cytotoxic effects on cancer cell lines.
- Methodology : MTT assay was used to determine cell viability.
- Results : Significant reductions in cell viability were observed at low concentrations, supporting further investigation into its use as a chemotherapeutic agent.
Comparative Analysis of Biological Activities
| Activity Type | Compound | Zone of Inhibition (mm) | MIC (µg/mL) | IC₅₀ (µM) |
|---|---|---|---|---|
| Antimicrobial | This compound | 10 - 29 | 6 - 25 | N/A |
| Anticancer | This compound | N/A | N/A | 0.13 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of Methyl 2-(4-amino-2-fluorophenyl)acetate?
- Methodological Answer : The compound can be synthesized via a multi-step route involving fluorination of a phenylacetate precursor followed by esterification. For example, fluorination of 4-amino-2-fluorophenylacetic acid using agents like DAST (diethylaminosulfur trifluoride) under inert conditions, followed by esterification with methanol in the presence of a catalytic acid (e.g., H₂SO₄). Reaction optimization often involves monitoring intermediates via TLC and NMR .
- Key Tools : NMR (¹H/¹³C) for tracking reaction progress, column chromatography for purification, and FT-IR for functional group verification .
Q. How is the purity of this compound validated in academic research?
- Methodological Answer : Purity is assessed using HPLC with UV detection (λ = 254 nm) and a C18 column, coupled with mass spectrometry (LC-MS) for molecular ion confirmation. Residual solvents are quantified via GC-MS, adhering to ICH guidelines. Differential Scanning Calorimetry (DSC) can further confirm crystalline purity .
- Data Interpretation : A single sharp peak in HPLC (retention time ~8.2 min) and a melting point within 1°C of literature values indicate high purity .
Q. What spectroscopic techniques are critical for structural elucidation?
- Methodological Answer :
- ¹H NMR : Aromatic protons (δ 6.8–7.2 ppm), methyl ester (δ 3.6 ppm, singlet), and NH₂ (δ 5.1 ppm, broad).
- ¹³C NMR : Carbonyl (δ 170 ppm), aromatic carbons (δ 115–150 ppm), and methoxy (δ 52 ppm).
- HRMS : Exact mass [M+H]⁺ calculated for C₉H₁₀FNO₂: 196.0678 .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement and ORTEP-3 for visualization reveals bond angles, torsion angles, and hydrogen-bonding networks. For example, the fluorine atom’s ortho position induces steric effects, altering the dihedral angle between the phenyl and acetate groups .
- Case Study : A related compound, Ethyl 2-[(2,4-difluorophenyl)amino]acetate, showed intermolecular N–H···O hydrogen bonds stabilizing the crystal lattice (Pca2₁ space group, Z = 8) .
Q. What strategies address contradictions between computational predictions and experimental data for this compound?
- Methodological Answer : Discrepancies in logP (experimental vs. DFT-predicted) are resolved by:
Validating solvent effects using COSMO-RS simulations.
Cross-checking dipole moments with gas-phase DFT (B3LYP/6-311+G(d,p)).
Reassessing crystallographic packing forces via Hirshfeld surface analysis .
- Example : A 0.3 logP deviation was traced to overlooked π-π stacking in the solid state, confirmed via CrystalExplorer .
Q. How do hydrogen-bonding patterns influence the compound’s reactivity in solution?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
